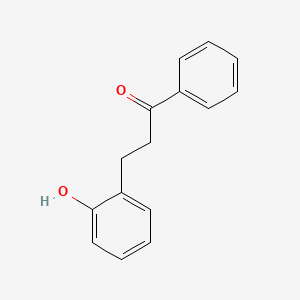
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one
Descripción general
Descripción
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one is a phenyl propionic acid derivative . It was found to be one of the constituents of Justicia pectoralis Jacq. extract which was analyzed by gas chromatography/mass spectrometry (GC/MS) .
Synthesis Analysis
The synthesis of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one involves various chemical reactions. A study has shown that a novel cellulose derivative, namely cellulose-3-(2-hydroxyphenyl) propionate ester (CHP), was first prepared using cellulose and 3,4-dihydrocoumarin (DHC) in dimethylsulfoxide (DMSO)/1,8-diazabicyclo [5.4.0]undec-7-ene (DBU)/CO2 . Another study outlines different approaches for preparing 3-hydroxy-2-aryl acrylate with mechanisms and its application in a variety of chemical fields .Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared (FT-IR) spectroscopy, differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA) . Crystal structure study reveals that 3-(2-hydroxyphenyl)propionic acid crystals are monoclinic with space group P 2 1 / c .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one are complex and can involve various intermediates and products. The compound is a vital precursor in the synthesis of natural products and in the development of essential drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one can be determined using various analytical techniques. The compound has a molecular formula of C9H9O3 .Aplicaciones Científicas De Investigación
Tautomerism and Conformation Studies
- A series of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, including compounds similar to 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, exhibit tautomerism and conformations that have been studied using techniques like 1H NMR and X-ray crystallography (Cunningham, Lowe, & Threadgill, 1989).
Synthesis Techniques
- 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones can be synthesized efficiently using microwave irradiation in a one-pot reaction, demonstrating a modern approach to chemical synthesis (Lamba, Kumar, & Makrandi, 2006).
Application in Homoisoflavanone Synthesis
- This compound is a precursor in the synthesis of homoisoflavanones, which are compounds with potential therapeutic applications. The process involves converting 3-benzylchromones into homoisoflavanones (Kirkiacharian & Gomis, 2005).
Chemical Reactivity Analysis
- Density Functional Theory (DFT) and Molecular Docking studies have been conducted to understand the chemical and antibacterial activities of similar compounds. These studies are critical for developing new antibacterial agents (Deghady et al., 2021).
Fluorination and Cyclization Processes
- Efficient strategies for the synthesis of 3-fluoroflavones using 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones have been developed, highlighting the compound's utility in creating complex molecular structures (Wang et al., 2018).
Investigation of Chemoselective Reactions
- Research on the reaction of 2-diazo-3-oxo-3-phenylpropanal with aldehydes and ketones provides insights into the chemoselectivity of reactions involving similar compounds (Zhang & Xu, 2013).
Hydrogen and Halogen Bonding Studies
- Studies on the cooperative action of hydrogen and halogen bonding in reactions involving similar compounds offer valuable insights into reaction mechanisms and molecular interactions (Asgarova et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBJSUYYMXLWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204605 | |
| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |
CAS RN |
56052-53-0 | |
| Record name | 3-(2-Hydroxyphenyl)-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56052-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056052530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyphenyl)-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



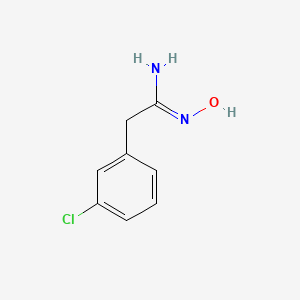
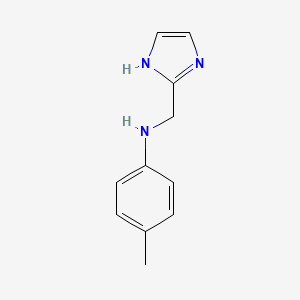
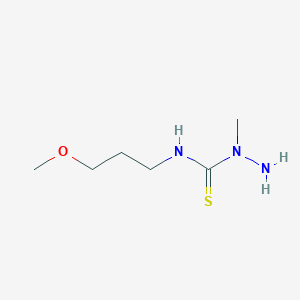
![7-(4-chlorophenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827084.png)
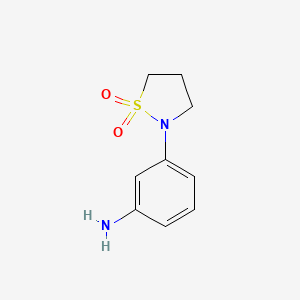
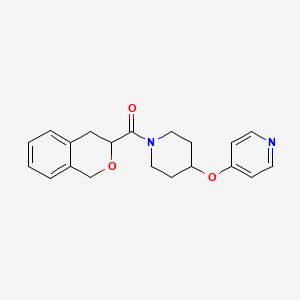
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2827090.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827091.png)

![3-[(4-Fluorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2827093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2827094.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate](/img/structure/B2827095.png)
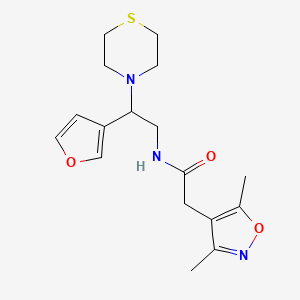
![2-[3-Methyl-5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2827100.png)